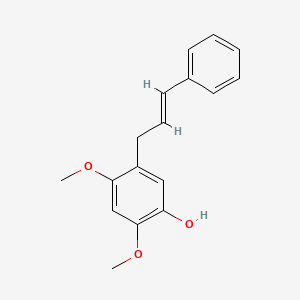
Isoviolastyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoviolastyrene is an organic compound that has garnered interest in various fields of scientific research. It is known for its unique chemical structure and properties, which make it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of isoviolastyrene typically involves several steps, including the preparation of precursor compounds and subsequent reactions to form the final product. One common method involves the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Isoviolastyrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
科学的研究の応用
Isoviolastyrene has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and kinetics. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool to understand biological processes. In industry, this compound can be used in the development of new materials or as a precursor for other valuable compounds.
作用機序
The mechanism of action of isoviolastyrene involves its interaction with specific molecular targets and pathways These interactions can lead to various effects, depending on the context in which the compound is used
類似化合物との比較
Isoviolastyrene can be compared with other similar compounds to highlight its unique properties. Similar compounds may include other styrene derivatives or related organic molecules. By comparing their chemical structures, reactivity, and applications, researchers can better understand the distinct characteristics of this compound and its potential advantages in various fields.
特性
CAS番号 |
21148-33-4 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC名 |
2,4-dimethoxy-5-[(E)-3-phenylprop-2-enyl]phenol |
InChI |
InChI=1S/C17H18O3/c1-19-16-12-17(20-2)15(18)11-14(16)10-6-9-13-7-4-3-5-8-13/h3-9,11-12,18H,10H2,1-2H3/b9-6+ |
InChIキー |
BIOKFCCSNSUOLP-RMKNXTFCSA-N |
異性体SMILES |
COC1=CC(=C(C=C1C/C=C/C2=CC=CC=C2)O)OC |
正規SMILES |
COC1=CC(=C(C=C1CC=CC2=CC=CC=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
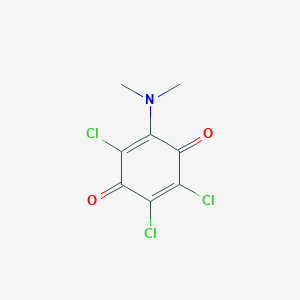
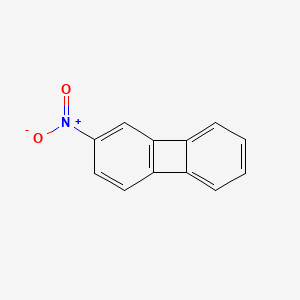
pentasilolane](/img/structure/B14698059.png)
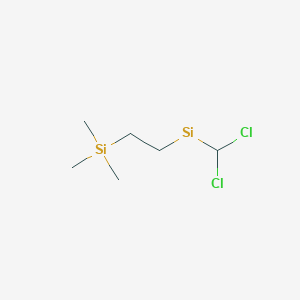
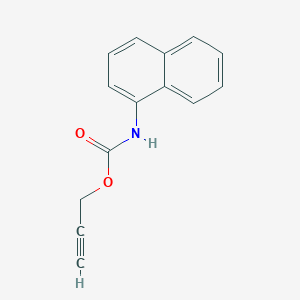

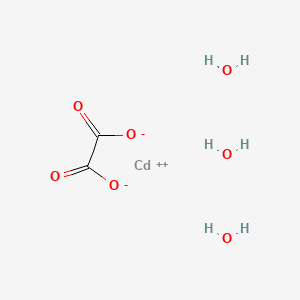
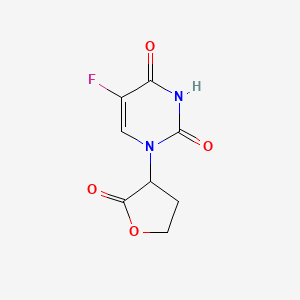
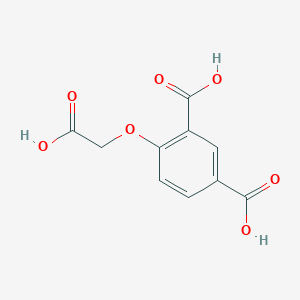
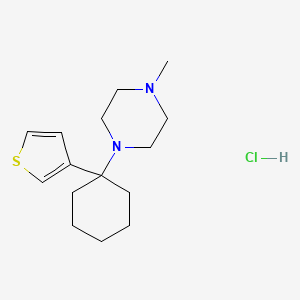
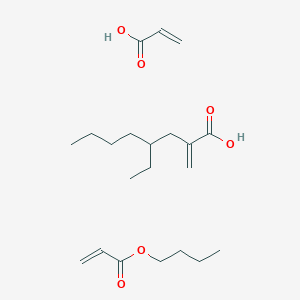
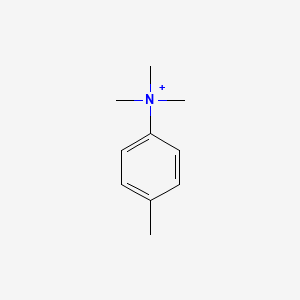
![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)
